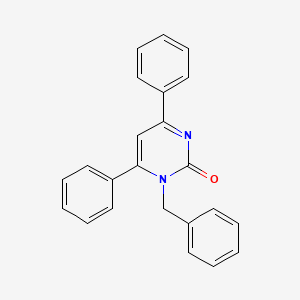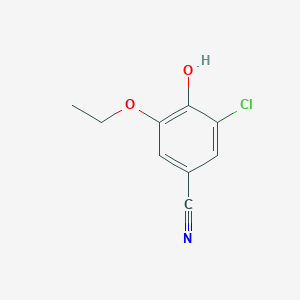
1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their versatile biological activities and are often found in various bioactive molecules, including pharmaceuticals. The structure of this compound consists of a pyrimidine ring substituted with benzyl and phenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloride with 4,6-diphenylpyrimidin-2-one in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach includes the use of caesium carbonate (Cs2CO3) in dimethylformamide (DMF) to achieve regioselective O-alkylation of 4,6-diphenylpyrimidin-2-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and phase transfer catalysts can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, K2CO3, Cs2CO3
Major Products Formed
The major products formed from these reactions include various alkylated derivatives of this compound, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1-Benzyl-4,6-diphenyl-1,2-dihydropyrimidin-2-one can be compared with other similar compounds, such as:
1-Benzyl-4,6-dimethylpyridin-2-one: This compound has a similar structure but with methyl groups instead of phenyl groups, leading to different chemical and biological properties.
4,6-Diphenylpyrimidin-2-one: Lacks the benzyl group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities .
Propriétés
IUPAC Name |
1-benzyl-4,6-diphenylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23-24-21(19-12-6-2-7-13-19)16-22(20-14-8-3-9-15-20)25(23)17-18-10-4-1-5-11-18/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGYNDCXCLLNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-yl]-acetic acid](/img/structure/B2712716.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2712717.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712719.png)
![4-[(4-Nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2712721.png)


![N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)furan-2-carboxamide](/img/structure/B2712724.png)

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2712728.png)



![5-fluoro-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B2712738.png)
